

Spectroscopic Analysis of Tert-Butyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl propionate*

Cat. No.: B1293826

[Get Quote](#)

Introduction

Tert-butyl propionate ($C_7H_{14}O_2$) is an ester known for its characteristic fruity odor.^[1] As a compound of interest in various chemical and pharmaceutical applications, a thorough understanding of its structural and chemical properties is paramount. This technical guide provides a comprehensive overview of the spectroscopic data of **tert-butyl propionate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid researchers in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

1H NMR Spectroscopy

Proton NMR (1H NMR) spectroscopy of **tert-butyl propionate** reveals three distinct signals corresponding to the different proton environments in the molecule.

Table 1: 1H NMR Spectroscopic Data for **Tert-Butyl Propionate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.2	Quartet	2H	-CH ₂ -
~1.4	Singlet	9H	-C(CH ₃) ₃
~1.1	Triplet	3H	-CH ₃

Data sourced from publicly available spectral databases.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Tert-Butyl Propionate**

Chemical Shift (δ) ppm	Assignment
~174	C=O (Ester Carbonyl)
~80	-C(CH ₃) ₃
~28	-CH ₂ -
~27	-C(CH ₃) ₃
~9	-CH ₃

Data sourced from publicly available spectral databases.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra of **tert-butyl propionate** can be obtained using the following protocol:

1.3.1. Sample Preparation

- Sample Quantity: For ^1H NMR, dissolve 5-25 mg of **tert-butyl propionate** in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.[2]
- Solvent Selection: Deuterated chloroform (CDCl_3) is a commonly used solvent for esters.[2]
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[2]
- Dissolution: Ensure the sample is fully dissolved. Gentle vortexing may be applied.[2]
- Transfer: Transfer the solution into a clean NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[2]

1.3.2. Data Acquisition

- Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.[2]
- ^1H NMR: A standard single-pulse experiment is typically used. For accurate integration, a sufficient relaxation delay (e.g., 5 times the longest T_1 relaxation time) should be employed. [2]
- ^{13}C NMR: Due to the low natural abundance of ^{13}C , a greater number of scans will be required to achieve an adequate signal-to-noise ratio.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Tert-Butyl Propionate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1735-1750	Strong, Sharp	C=O Stretch (Ester)
~1000-1300	Strong	C-O Stretch
~2850-2980	Medium-Strong	C-H Stretch (Aliphatic)

Data is characteristic for aliphatic esters.[\[3\]](#)[\[4\]](#)

Experimental Protocol for IR Spectroscopy

The following protocol is suitable for acquiring the IR spectrum of liquid **tert-butyl propionate**:

2.1.1. Sample Preparation (Neat Liquid)

- Materials: Clean and dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates are required.[\[5\]](#)
- Application: Place a small drop of **tert-butyl propionate** onto one salt plate.[\[6\]](#)
- Assembly: Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates. Avoid the formation of air bubbles.[\[5\]](#)

2.1.2. Data Acquisition

- Background Spectrum: A background spectrum of the empty spectrometer should be collected to account for atmospheric CO₂ and water vapor.[\[5\]](#)
- Sample Spectrum: Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.[\[5\]](#)
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final IR spectrum.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **tert-butyl propionate** provides information about its molecular weight

and fragmentation pattern.

Table 4: Mass Spectrometry Data for **Tert-Butyl Propionate**

m/z	Relative Intensity	Assignment
130	Low	$[\text{M}]^+$ (Molecular Ion)
57	High	$[\text{C}(\text{CH}_3)_3]^+$
29	Moderate	$[\text{CH}_3\text{CH}_2]^+$
41	Moderate	$[\text{C}_3\text{H}_5]^+$
56	Moderate	$[\text{C}_4\text{H}_8]^+$

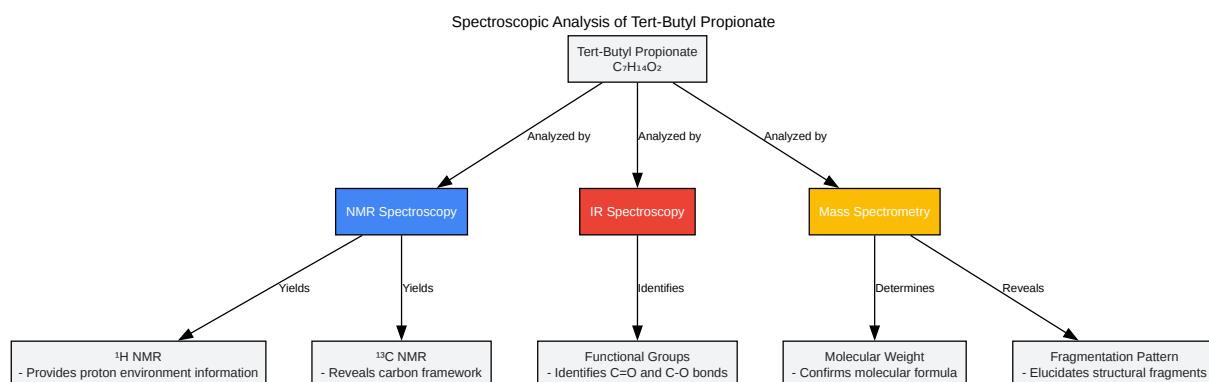
Data sourced from publicly available spectral databases.[\[1\]](#)

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of **tert-butyl propionate** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

3.1.1. Sample Preparation

- Dilution: Prepare a dilute solution of **tert-butyl propionate** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Vial: Transfer the solution to a standard 2 mL autosampler vial with a pre-slit septum.[\[7\]](#)


3.1.2. Data Acquisition

- Injection: The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[1\]](#)

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Data Interpretation and Structural Correlation

The combined data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of **tert-butyl propionate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl propionate | C7H14O2 | CID 88561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. webassign.net [webassign.net]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Analysis of Tert-Butyl Propionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293826#spectroscopic-data-of-tert-butyl-propionate-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com